2-Ethylphenol CAS number 90-00-6 properties
2-Ethylphenol CAS number 90-00-6 properties
An In-depth Technical Guide to 2-Ethylphenol (CAS 90-00-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylphenol (CAS 90-00-6), an organic compound of significant interest in various scientific and industrial fields. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on providing actionable information for laboratory and development work.
2-Ethylphenol, also known as o-ethylphenol, is a substituted phenol (B47542) with an ethyl group at the ortho position relative to the hydroxyl group.[1] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic phenolic odor.[1]
Table 1: Physicochemical Properties of 2-Ethylphenol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O | [2][3] |
| Molecular Weight | 122.16 g/mol | [2][4] |
| CAS Number | 90-00-6 | [3] |
| Appearance | Colorless to yellow liquid | [1][5] |
| Melting Point | -18 °C | [1][2][4][6] |
| Boiling Point | 195-197 °C / 206 °C | [4][6] |
| Density | 1.019 - 1.037 g/mL at 20-25 °C | [4][6] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [2][5][6] |
| Water Solubility | Insoluble / Not miscible | [1][4] |
| Vapor Pressure | 0.153 mmHg at 25 °C | [5][7] |
| pKa | 10.2 at 25 °C | [1] |
| Refractive Index (n20/D) | 1.534 - 1.540 | [5][6] |
| LogP (Octanol/Water) | 2.47 | [2][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of 2-Ethylphenol.
Table 2: Key Spectroscopic Data for 2-Ethylphenol
| Spectrum Type | Key Characteristics | Source(s) |
| Mass Spectrometry (MS) | Intense peaks at m/z: 107 (100%), 122 (36%), 77 (27%), 79 (12%) | [1] |
| UV Absorption | Max absorption (in cyclohexane) at 270 nm and 276 nm | [1] |
| ¹H NMR | Spectra available for review | [9][10] |
| ¹³C NMR | Spectra available for review | [7] |
| Infrared (IR) | Spectra available for review | [7] |
Synthesis and Manufacturing
2-Ethylphenol can be prepared through several synthetic routes, both on an industrial and laboratory scale.
Industrial Manufacturing Protocol: Ortho-alkylation of Phenol
The primary industrial production method involves the direct ortho-alkylation of phenol with ethylene (B1197577).[1]
Methodology:
-
Reactants: Phenol and ethylene are used as the primary reactants. Aluminum phenolate (B1203915) (1-2%) is employed as a catalyst.[1]
-
Reaction Conditions: The reaction is conducted in high-pressure autoclaves at temperatures between 320-340 °C and a pressure of 20 MPa.[1]
-
Stoichiometry: A molar ratio of phenol to ethylene of approximately 1:2 is often used.[1]
-
Reaction Time: The reaction typically proceeds for about 6 hours.[1]
-
Yield: This process yields approximately 32% 2-ethylphenol relative to the converted phenol.[1]
-
Purification: The product mixture is subjected to fractional distillation to isolate 2-ethylphenol from unreacted phenol, the para-isomer (4-ethylphenol), and other byproducts.
Diagram 1: Industrial Synthesis Workflow
Caption: Industrial production of 2-Ethylphenol via catalyzed alkylation of phenol.
Alternative Synthesis Routes
Other documented methods for preparing 2-Ethylphenol include:
-
Heating ethylene and phenol with phosphoric acid at 200 °C.[1]
-
Heating ethanol (B145695) and phenol over a thoria and alumina (B75360) catalyst at 350 °C.[1]
-
Alkylation of phenol using ethyl halides under basic conditions.[1]
Analytical Protocols
Accurate analysis of 2-Ethylphenol is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques.
HPLC Method for 2-Ethylphenol Analysis
A reverse-phase HPLC method can be employed for the separation and quantification of 2-Ethylphenol.[8]
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and a reverse-phase C18 or Newcrom R1 column.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, acidified with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be substituted for phosphoric acid.[8]
-
Sample Preparation: Dissolve samples containing 2-Ethylphenol in a suitable solvent, such as the mobile phase, and filter before injection.
-
Detection: UV detection is suggested at a wavelength of 285 nm, based on the compound's chromophore.[11]
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]
Diagram 2: HPLC Analytical Workflow
Caption: General workflow for the quantitative analysis of 2-Ethylphenol by HPLC-UV.
Applications in Research and Development
2-Ethylphenol is a versatile molecule used across several industries.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules.[1][3] It is used in preparing phenoxyacetic acid derivatives as potential treatments for diabetes and in the synthesis of aminoquinazolines as potential immunotherapeutics.[1]
-
Flavor and Fragrance: Due to its aromatic properties, it is used as an ingredient in fragrances and flavorings.[3]
-
Antioxidant: It is employed as an antioxidant in the production of plastics and rubber, preventing oxidative degradation.[3]
-
Agrochemicals: The compound is used in the formulation of biocides and pesticides.[3]
-
Research Reagent: It is a valuable reagent in organic synthesis and analytical chemistry.[3]
Biological Activity and Signaling
While 2-Ethylphenol itself is not extensively studied for a specific biological signaling role, its phenolic structure is indicative of certain activities. Phenolic compounds are well-known for their antioxidant properties.[12] This activity stems from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, with the resulting phenoxyl radical being stabilized by resonance.[12] This mechanism is crucial for mitigating oxidative stress, a process implicated in numerous disease states. The antioxidant activity of phenols can contribute to anti-inflammatory effects by reducing the oxidative triggers of inflammatory pathways like NF-κB and MAPK.[12] Furthermore, related alkylphenols have shown bacteriostatic and insecticidal activity, likely by disrupting microbial cell membranes.[7][12]
Diagram 3: Antioxidant Mechanism of Action
Caption: Hydrogen atom donation by 2-Ethylphenol to neutralize a free radical.
Safety and Handling
2-Ethylphenol is classified as harmful and corrosive.
Table 3: GHS Hazard Information for 2-Ethylphenol
| Hazard Class | Code(s) | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4][13] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [4] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [4] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [6][13] |
| Serious Eye Damage | H318 | Causes serious eye damage | [6][13] |
| STOT SE | H335 | May cause respiratory irritation | [6] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][13]
-
Handle in a well-ventilated area or under a chemical fume hood.[14]
-
Keep away from heat, sparks, and open flames as the material is combustible.[1][2][14]
-
Avoid contact with skin, eyes, and clothing.[13]
Toxicity Data:
References
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- 5. 2-ethyl phenol, 90-00-6 [thegoodscentscompany.com]
- 6. 2-乙基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethylphenol | SIELC Technologies [sielc.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-Ethylphenol(90-00-6) 1H NMR [m.chemicalbook.com]
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- 14. WERCS Studio - Application Error [assets.thermofisher.com]